molecular formula C9H17NO4 B13155113 4,4-Diethoxy-L-proline CAS No. 75776-61-3

4,4-Diethoxy-L-proline

Cat. No.: B13155113
CAS No.: 75776-61-3
M. Wt: 203.24 g/mol
InChI Key: XYZNAPXKDLKKRG-ZETCQYMHSA-N
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Description

4,4-Diethoxy-L-proline is a derivative of the amino acid L-proline, characterized by the presence of two ethoxy groups attached to the fourth carbon of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-L-proline typically involves the modification of L-proline through the introduction of ethoxy groups. One common method includes the reaction of L-proline with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective ethoxylation of the proline ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxy-L-proline can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4-Diethoxy-L-proline has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in modifying biological molecules and pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-L-proline involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    L-Proline: The parent compound, which lacks the ethoxy groups.

    Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline.

    Cis-4-hydroxy-L-proline: Another hydroxylated isomer of L-proline.

Uniqueness: 4,4-Diethoxy-L-proline is unique due to the presence of ethoxy groups, which impart different chemical and physical properties compared to its analogs

Properties

CAS No.

75776-61-3

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

(2S)-4,4-diethoxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H17NO4/c1-3-13-9(14-4-2)5-7(8(11)12)10-6-9/h7,10H,3-6H2,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

XYZNAPXKDLKKRG-ZETCQYMHSA-N

Isomeric SMILES

CCOC1(C[C@H](NC1)C(=O)O)OCC

Canonical SMILES

CCOC1(CC(NC1)C(=O)O)OCC

Origin of Product

United States

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